molecular formula C17H21N5 B2974468 N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890884-98-7

N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2974468
CAS No.: 890884-98-7
M. Wt: 295.39
InChI Key: RWLWBJFBBQCKFH-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ( 890884-98-7) is a small molecule research chemical with a molecular formula of C17H21N5 and a molecular weight of 295.4 g/mol . It belongs to the class of phenylpyrazolo[3,4-d]pyrimidine analogs, a scaffold recognized as a milestone in medicinal chemistry due to its diverse biological potential . This structural class is considered a bioisosteric replacement for the adenine ring of ATP, allowing these compounds to effectively occupy the adenine-binding pocket in the kinase domain of various enzymes . As a result, this compound is of significant interest for investigating targeted anticancer therapies. The core pharmacophoric features of this molecule—a flat heterocyclic system, a nitrogenous linker, and terminal hydrophobic regions—are characteristic of compounds designed to inhibit key cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR) . Targeting these complementary pathways with multi-target inhibitors represents a promising strategy to overcome tumor resistance mechanisms . Beyond oncology, the pyrazolo[3,4-d]pyrimidine core has been identified in compounds that upregulate heme oxygenase-1 (HO-1), suggesting potential research applications in oxidative stress and inflammation-related models . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butan-2-yl-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-5-13(4)21-16-15-9-20-22(17(15)19-10-18-16)14-7-6-11(2)12(3)8-14/h6-10,13H,5H2,1-4H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLWBJFBBQCKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, notable for its potential biological activities, particularly as a tyrosine kinase inhibitor . This compound has garnered attention in cancer research due to its selective inhibition of specific kinases involved in tumorigenesis.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo ring fused to a pyrimidine structure. Its molecular formula is C15H19N5, with a molecular weight of approximately 320.43 g/mol. The presence of the sec-butyl group and a 3,4-dimethylphenyl substituent contributes to its distinct reactivity and biological profile.

As a tyrosine kinase inhibitor , this compound exhibits high potency against the v-Src tyrosine kinase with an IC50 value of approximately 1.5 nM . This indicates its effectiveness in blocking kinase activity that is critical in various signaling pathways associated with cancer progression and other diseases .

Anticancer Properties

Research has demonstrated that this compound can selectively inhibit several kinases relevant to cancer biology:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibitory activity has been observed against wild-type and mutant forms of EGFR, making it a candidate for targeted therapies in cancers driven by EGFR mutations.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : It also shows inhibitory effects on VEGFR, which is significant for angiogenesis in tumors.
  • Topo II (Topoisomerase II) : The compound has been evaluated for its ability to inhibit Topo II, an enzyme crucial for DNA replication and repair .

In Vitro Studies

In vitro assays have revealed that this compound not only inhibits cell proliferation but also induces apoptosis in cancer cell lines such as MCF-7. The compound demonstrated the following effects:

  • Inhibition of Cell Migration : The compound significantly reduced the migratory capacity of cancer cells.
  • Cell Cycle Arrest : It caused cell cycle arrest leading to DNA fragmentation .

Comparative Analysis

A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives indicated that this compound exhibits superior selectivity and potency compared to other analogs. The following table summarizes the IC50 values of selected compounds against key targets:

Compound NameTargetIC50 (nM)Selectivity Index
This compoundv-Src1.5High
Compound 5iEGFR300Moderate
Compound 9eVEGFR500Low

Scientific Research Applications

N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine family. It has a molecular weight of approximately 320.43 g/mol. The compound's structure includes a pyrazolo ring fused to a pyrimidine structure, with a sec-butyl group and a 3,4-dimethylphenyl substituent.

Scientific Research Applications

  • Tyrosine Kinase Inhibitor: this compound is researched for its potential in cancer therapy as a selective tyrosine kinase inhibitor. It exhibits high potency against the v-Src tyrosine kinase, with an IC50 value of approximately 1.5 nM. This indicates its effectiveness in inhibiting kinase activity, which is crucial in various signaling pathways involved in cancer progression and other diseases.
  • Potential in Cancer Therapy: Its specificity towards certain kinases suggests that it could be developed as a targeted therapy for cancers driven by aberrant kinase signaling pathways. It may also have applications in studies related to signal transduction and cellular proliferation.
  • Chemical Reactivity: The chemical reactivity of this compound primarily involves nucleophilic substitutions due to the amino group at the 4-position of the pyrazolo ring. This can lead to various derivatives through reactions with alkyl halides or acyl chlorides, forming amides or other functionalized compounds. Additionally, the compound may undergo oxidation or reduction reactions depending on the functional groups present in its structure.
  • Synthesis: The synthesis of this compound can be achieved through several methods that allow for the customization of the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
  • Multitarget Inhibitors: Phenylpyrazolo[3,4-d]pyrimidine derivatives have significant potential for anticancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are extensively studied for kinase inhibition, antiparasitic activity, and CNS penetration. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacokinetic Properties

  • CNS Penetration : Derivatives like 11–14 () incorporate piperidine-methyl groups to improve blood-brain barrier penetration, critical for targeting Toxoplasma gondii .
  • Metabolic Stability : Thioether groups (e.g., methylthio in SI388) may enhance metabolic stability compared to oxygenated analogs .

Key Structural Insights and Trends

1-Position Modifications: Bulky substituents (e.g., 3,4-dimethylphenyl in the target compound) enhance kinase binding via hydrophobic interactions. Smaller groups (e.g., isopropyl in RET inhibitors) improve selectivity .

4-Position Diversity :

  • Sec-butylamine in the target compound may balance lipophilicity and solubility, analogous to isopropyl groups in 7a .
  • Aromatic amines (e.g., N-(4-chlorophenyl) in 2b ) correlate with improved potency but higher cytotoxicity .

6-Position Functionalization :

  • Thioether (e.g., methylthio in SI388) or alkoxy groups (e.g., ethoxy in 17q ) modulate electronic properties and metabolic stability .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are synthesized via nucleophilic substitution reactions. For example, a copper-catalyzed coupling reaction using cesium carbonate as a base and copper(I) bromide as a catalyst has been reported for analogous compounds. The reaction typically proceeds at 35°C in dimethyl sulfoxide (DMSO) with subsequent purification via liquid-liquid extraction and column chromatography (e.g., using ethyl acetate/hexane gradients) .

Q. How are structural and purity characteristics validated for such compounds?

Characterization relies on a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 7.24–8.87 ppm and methyl groups at δ 2.31–2.58 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks) .
  • Melting Point Analysis : To assess crystallinity and purity (e.g., 104–107°C ranges) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should systematically vary substituents on the pyrazolo[3,4-d]pyrimidine core. For example:

  • N-Alkyl/Aryl Groups : Replace the sec-butyl group with cyclopropyl or benzyl moieties to modulate lipophilicity and target binding .
  • Aromatic Substitutions : Introduce electron-withdrawing groups (e.g., halogens) on the 3,4-dimethylphenyl ring to enhance metabolic stability .
  • Comparative Assays : Test derivatives against enzyme targets (e.g., kinases) using IC₅₀ measurements and molecular docking to correlate substituent effects with activity .

Q. What crystallographic insights inform conformational stability and intermolecular interactions?

X-ray crystallography reveals key structural features:

  • Dihedral Angles : Between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence planarity and π-π stacking .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N4–H4 and adjacent amines) stabilize conformations .
  • Weak Interactions : C–H⋯O and C–H⋯π bonds contribute to crystal packing and solubility profiles .

Q. What strategies address low yields in multi-step syntheses of pyrazolo-pyrimidine derivatives?

  • Catalyst Optimization : Replace copper(I) bromide with palladium catalysts for Buchwald-Hartwig amination to improve coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 48 hours to <12 hours) .

Q. How are in vitro pharmacological activities evaluated for pyrazolo-pyrimidine derivatives?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like phosphodiesterases or kinases using fluorescence-based substrates .
  • Cell Viability Studies : Test antiproliferative effects in cancer cell lines (e.g., MTT assays) with IC₅₀ calculations .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

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